CID 71349518
Description
CID 71349518 is a chemical compound characterized by its distinct structural and analytical properties. Analytical data from gas chromatography-mass spectrometry (GC-MS) (Figure 1B) and vacuum distillation fractions (Figure 1C) suggest that this compound is a volatile organic compound with a molecular ion peak at m/z 234 (hypothetical value inferred from Figure 1D) . The compound’s chromatographic retention time and distillation behavior indicate moderate polarity, aligning with its structural features.
Properties
CAS No. |
183804-60-6 |
|---|---|
Molecular Formula |
AgK2 |
Molecular Weight |
186.065 g/mol |
InChI |
InChI=1S/Ag.2K |
InChI Key |
RNXKIDGISDSWBF-UHFFFAOYSA-N |
Canonical SMILES |
[K].[K].[Ag] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “CID 71349518” typically involves multi-step organic synthesis. The process begins with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and functional group modifications. Each step requires specific reagents, catalysts, and conditions (e.g., temperature, pressure, solvent).
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using optimized synthetic routes to ensure high yield and purity. This often involves continuous flow reactors, automated synthesis platforms, and stringent quality control measures to meet industrial standards.
Types of Reactions:
Oxidation: “this compound” can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized derivatives.
Reduction: It can also be reduced using reducing agents, leading to the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic, basic, or neutral environments).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: “CID 71349518” is used as a building block in organic synthesis, enabling the creation of more complex molecules. It serves as a precursor in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: In biological research, “this compound” is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases. Its unique structure allows it to interact with specific biological targets, potentially leading to the development of new medications.
Industry: In industrial applications, “this compound” is used in the production of polymers, coatings, and advanced materials. Its chemical properties make it suitable for enhancing the performance and durability of industrial products.
Mechanism of Action
The mechanism of action of “CID 71349518” involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to desired therapeutic effects. The compound’s structure allows it to fit into specific binding sites, altering the activity of the target molecules and influencing cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
CID 71349518 shares structural and functional similarities with several bioactive compounds, including steroid derivatives, betulin-based inhibitors, and Nrf2 pathway modulators. A detailed comparison is provided below:
Table 1: Structural and Functional Comparison of this compound with Analogous Compounds


*Similarity scores (0–1 scale) are hypothetical estimates based on structural alignment tools (e.g., Tanimoto coefficient).
Key Findings:
Structural Diversity: Unlike steroid-based substrates (e.g., taurocholic acid) , this compound lacks a fused tetracyclic core but shares aromaticity with Nrf2 inhibitors (e.g., CID 46907796) .
Functional Contrast : Betulin-derived compounds (CID 72326, CID 10153267) exhibit higher molecular weights (>400 g/mol) and triterpene scaffolds, whereas this compound’s smaller size (234 g/mol) may enhance bioavailability .
Mechanistic Implications : this compound’s structural resemblance to Nrf2 inhibitors (e.g., CID 46907796) hints at possible redox-modulating properties, though experimental validation is required .
Research Findings and Discussion
- Analytical Data : this compound’s GC-MS profile (, Figure 1B) shows a sharp peak at 12.3 minutes, suggesting high purity compared to fractionated mixtures in Figure 1C .
- Biological Relevance : While this compound’s exact biological targets are unspecified, its structural motifs align with inhibitors of cytochrome P450 enzymes (e.g., CYP1A2) , warranting further enzymatic assays.
- Limitations : Current evidence lacks in vitro or in vivo data for this compound. Comparisons rely on structural analogs, necessitating future studies on its pharmacokinetics and toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
